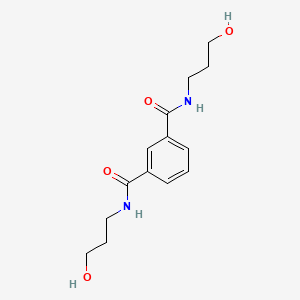
1,2-Benzenedicarboxylic acid, di-2-propynyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarboxylic acid, di-2-propynyl ester is an organic compound belonging to the class of phthalates. It is a derivative of phthalic acid where the hydrogen atoms of the carboxyl groups are replaced by 2-propynyl groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarboxylic acid, di-2-propynyl ester can be synthesized through the esterification of phthalic anhydride with propargyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize efficiency and yield. The use of a suitable catalyst and optimized reaction conditions ensures the production of high-purity ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic acid, di-2-propynyl ester undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form phthalic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester back to its corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Phthalic acid and other carboxylic acids.
Reduction: Propargyl alcohol and phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the reagents used.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, di-2-propynyl ester has
Properties
CAS No. |
48171-42-2 |
|---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
bis(prop-2-ynyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H10O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h1-2,5-8H,9-10H2 |
InChI Key |
NQXDCRARZBUWHX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=CC=CC=C1C(=O)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]-](/img/structure/B14659470.png)
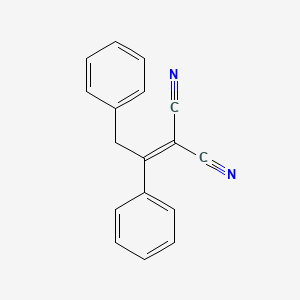
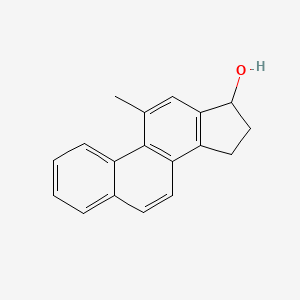
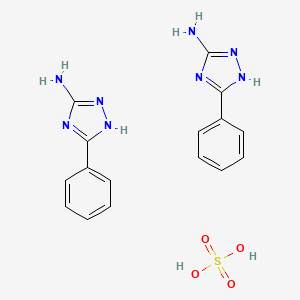
![Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate](/img/structure/B14659485.png)
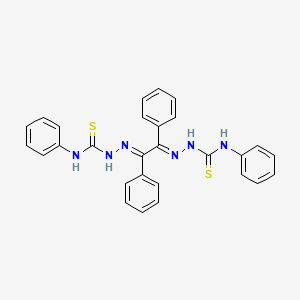
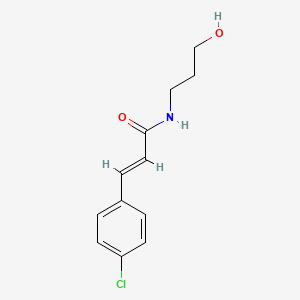
![1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole](/img/structure/B14659505.png)
methanone](/img/structure/B14659509.png)


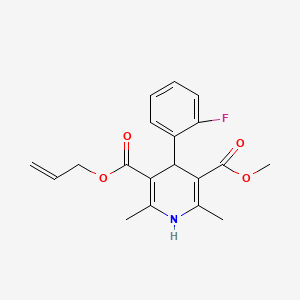
-lambda~5~-phosphane](/img/structure/B14659523.png)
